molecular formula C18H21F3N2O3 B10981650 6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one

6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one

Cat. No.: B10981650
M. Wt: 370.4 g/mol
InChI Key: YYAKEFYZBYCLFC-UHFFFAOYSA-N
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Description

6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, introduction of the hydroxy group, and the attachment of the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to streamline the process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one: Lacks the piperazine derivative.

    7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one: Lacks the hydroxy group.

Uniqueness

6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one is unique due to the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The compound can be represented by the following structural formula:

C21H24F3N3O3\text{C}_{21}\text{H}_{24}\text{F}_3\text{N}_3\text{O}_3

Anticancer Activity

Several studies have investigated the anticancer properties of benzofuran derivatives, including the target compound. For instance:

  • Inhibition of Cancer Cell Proliferation : A related benzofuran derivative was shown to exhibit significant inhibitory activity against various cancer cell lines. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL in HCT-116 colon cancer cells, indicating a promising potential for therapeutic applications .

Anti-inflammatory Effects

Benzofuran derivatives have been noted for their anti-inflammatory properties:

  • Mechanism of Action : Compounds similar to the target structure have been reported to inhibit pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in activated microglial cells. This suggests a potential pathway for reducing inflammation in various conditions .

Antimicrobial Activity

The antimicrobial effects of benzofuran derivatives are also noteworthy:

  • Inhibition of Pathogen Growth : Certain benzofuran compounds demonstrated efficacy against various bacterial strains, indicating potential use as antimicrobial agents .

Study 1: Anticancer Efficacy in Breast Cancer Cells

A study explored the effects of benzofuran derivatives on MCF-7 breast cancer cells. The results indicated that specific derivatives could significantly inhibit cell proliferation with an IC50 value of 58 µM, demonstrating their potential as anticancer agents .

Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of benzofurans showed that these compounds could effectively reduce levels of inflammatory cytokines in vitro. This was achieved through modulation of signaling pathways involved in inflammation .

Data Table: Summary of Biological Activities

Activity Type Effect IC50/EC50 Values References
AnticancerInhibits proliferation0.12 - 0.81 mg/mL
Anti-inflammatoryReduces cytokine levelsNot specified
AntimicrobialInhibits bacterial growthNot specified

Properties

Molecular Formula

C18H21F3N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-hydroxy-2-propan-2-ylidene-7-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one

InChI

InChI=1S/C18H21F3N2O3/c1-11(2)16-15(25)12-3-4-14(24)13(17(12)26-16)9-22-5-7-23(8-6-22)10-18(19,20)21/h3-4,24H,5-10H2,1-2H3

InChI Key

YYAKEFYZBYCLFC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CC(F)(F)F)C

Origin of Product

United States

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